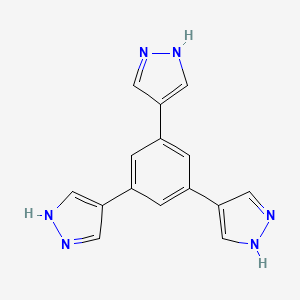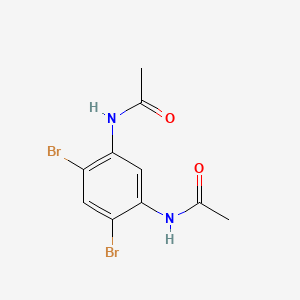
1,3-Dibromo-4,6-bis(acetamido)benzene
Vue d'ensemble
Description
1,3-Dibromo-4,6-bis(acetamido)benzene is an organic compound with the molecular formula C10H10Br2N2O2 and a molecular weight of 350.01 g/mol . This compound is characterized by the presence of two bromine atoms and two acetamido groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-4,6-bis(acetamido)benzene can be synthesized through a multi-step process involving the bromination of a benzene derivative followed by acetamidation. The typical synthetic route involves the following steps:
Bromination: A benzene derivative is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the desired positions on the benzene ring.
Acetamidation: The brominated benzene derivative is then reacted with acetic anhydride and a base such as pyridine to introduce acetamido groups at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-4,6-bis(acetamido)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms, typically using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The acetamido groups can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Reduction: Lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: Benzene derivatives with hydrogen atoms replacing the bromine atoms.
Oxidation: Carboxylic acids formed from the oxidation of acetamido groups.
Applications De Recherche Scientifique
1,3-Dibromo-4,6-bis(acetamido)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-4,6-bis(acetamido)benzene involves its interaction with molecular targets through its functional groups. The bromine atoms and acetamido groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
1,3-Dibromo-4,6-bis(acetamido)benzene can be compared with other similar compounds such as:
1,3-Dibromo-4,6-diaminobenzene: Similar structure but with amino groups instead of acetamido groups.
1,3-Dibromo-4,6-dihydroxybenzene: Similar structure but with hydroxyl groups instead of acetamido groups.
1,3-Dibromo-4,6-dimethylbenzene: Similar structure but with methyl groups instead of acetamido groups.
Propriétés
IUPAC Name |
N-(5-acetamido-2,4-dibromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2N2O2/c1-5(15)13-9-4-10(14-6(2)16)8(12)3-7(9)11/h3-4H,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESMJYDAJIBPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Br)Br)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


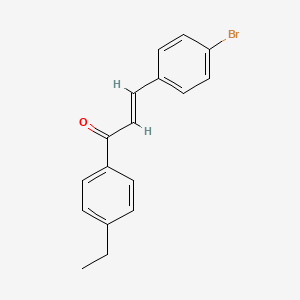
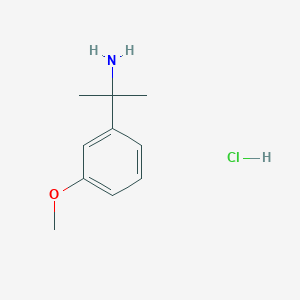

![2-[(Tert-butylcarbamoyl)amino]benzoic acid](/img/structure/B3097864.png)

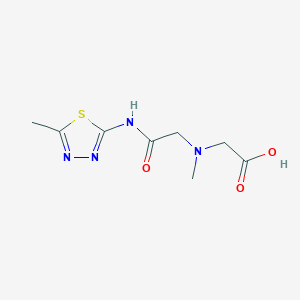

![8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B3097897.png)
acetate](/img/structure/B3097916.png)


![Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B3097941.png)
![Ethyl 3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B3097942.png)
